11-Methoxy-vinorine
Description
Significance and Context of 11-Methoxy-vinorine within the Monoterpenoid Indole (B1671886) Alkaloid Family
This compound is a monoterpenoid indole alkaloid, a class of natural products characterized by a core structure derived from the amino acid tryptophan and a monoterpene unit. mdpi.com This extensive family of over 2,000 known compounds exhibits a remarkable array of complex architectures and significant biological activities, including anticancer, antihypertensive, and antiarrhythmic properties. nih.govmdpi.com
The primary significance of this compound lies in its role as a key biosynthetic precursor to ajmaline (B190527), a well-known antiarrhythmic drug. researchgate.netnih.gov The biosynthesis of ajmaline is a complex pathway involving a series of enzymatic transformations. This compound is formed through the action of the enzyme vinorine (B1233521) synthase, which catalyzes the acetyl-CoA dependent conversion of 16-epi-vellosimine. researchgate.netnih.govresearchgate.net This reaction is a pivotal step that establishes the characteristic ajmalan (B1240692) skeleton. researchgate.net The understanding of this biosynthetic step is crucial for the potential biotechnological production of ajmaline and related compounds.
The study of this compound and its formation provides valuable insights into the broader field of MIA biosynthesis. The enzymes involved in its creation, such as vinorine synthase, are of significant interest to scientists seeking to harness nature's synthetic power for the production of valuable pharmaceuticals. researchgate.netresearchgate.net
Historical Perspectives on the Isolation and Initial Structural Considerations of this compound
The discovery and characterization of this compound are intrinsically linked to the phytochemical investigation of plants from the Apocynaceae family, a rich source of monoterpenoid indole alkaloids. mdpi.comnih.gov While the parent compound, vinorine, had been known for some time, this compound was identified in more recent explorations of plant biodiversity.
One of the notable sources of this compound is the plant Alstonia yunnanensis. nih.gov Phytochemical analysis of this plant led to the isolation and identification of a range of MIAs, including this compound. nih.gov The structural elucidation of this compound was achieved through modern spectroscopic techniques, such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). mdpi.comnih.gov These methods allowed for the precise determination of its complex polycyclic structure and the position of the methoxy (B1213986) group on the indole ring.
More recently, metabolomics studies of Mitragyna speciosa have also identified this compound as one of the metabolites present in its leaves, highlighting the expanding knowledge of its natural distribution. nih.gov The initial structural considerations were based on its relationship to the known alkaloid vinorine, with the key difference being the presence of a methoxy group at the 11th position of the indole nucleus.
Current Research Trajectories and Future Opportunities in this compound Studies
Current research involving this compound is multifaceted, spanning natural product chemistry, synthetic biology, and medicinal chemistry. A significant area of focus is the elucidation of the biosynthetic pathway leading to ajmaline. The enzyme responsible for the formation of this compound, vinorine synthase, has been cloned and characterized, opening avenues for its use in biocatalytic processes. researchgate.netnih.gov Understanding the structure and mechanism of this enzyme could enable its engineering to produce novel alkaloid analogs. researchgate.net
The total synthesis of complex natural products is a major endeavor in organic chemistry, and while the total synthesis of this compound itself is not extensively reported, the synthesis of its close relatives, such as vinorine and other sarpagine-type alkaloids, has been achieved. uni-konstanz.deresearchgate.net These synthetic routes provide a platform for creating structural analogs of this compound that could be explored for potential biological activities. The development of a unified synthetic strategy for sarpagine (B1680780) and ajmaline-type alkaloids highlights the potential for accessing a diverse library of related compounds. uni-konstanz.de
Future opportunities in the study of this compound are promising. The exploration of its own biological activity, as well as that of its synthetic derivatives, remains an area with potential for discovery. While some related compounds have shown weak cytotoxicity, further investigation into a broader range of biological targets is warranted. nih.gov Furthermore, the application of synthetic biology approaches, utilizing engineered microorganisms or plant cell cultures to produce this compound and its downstream products like ajmaline, represents a sustainable and potentially scalable alternative to their extraction from natural sources. This could ensure a stable supply of these valuable compounds for research and potential therapeutic applications.
Chemical Data of this compound
| Property | Value | Source |
| Molecular Formula | C22H24N2O3 | nih.gov |
| Molecular Weight | 364.4 g/mol | nih.gov |
| IUPAC Name | [(1R,10S,12R,13E,16S,18R)-13-ethylidene-5-methoxy-8,15-diazahexacyclo[14.2.1.0¹,⁹.0²,⁷.0¹⁰,¹⁵.0¹²,¹⁷]nonadeca-2(7),3,5,8-tetraen-18-yl] acetate | nih.gov |
| InChIKey | CJRRQMKNRICNIF-NYDYYXIISA-N | nih.gov |
| Canonical SMILES | CC=C1CN2C3CC1C4C2CC5(C3=NC6=C5C=CC(=C6)OC)OC(=O)C | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H24N2O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[(1R,10S,12R,13E,16S,18R)-13-ethylidene-5-methoxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5,8-tetraen-18-yl] acetate |
InChI |
InChI=1S/C22H24N2O3/c1-4-12-10-24-17-8-14(12)19-18(24)9-22(21(19)27-11(2)25)15-6-5-13(26-3)7-16(15)23-20(17)22/h4-7,14,17-19,21H,8-10H2,1-3H3/b12-4-/t14-,17-,18-,19?,21+,22+/m0/s1 |
InChI Key |
CJRRQMKNRICNIF-NYDYYXIISA-N |
SMILES |
CC=C1CN2C3CC1C4C2CC5(C4OC(=O)C)C3=NC6=C5C=CC(=C6)OC |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1C4[C@@H]2C[C@]5([C@@H]4OC(=O)C)C3=NC6=C5C=CC(=C6)OC |
Canonical SMILES |
CC=C1CN2C3CC1C4C2CC5(C4OC(=O)C)C3=NC6=C5C=CC(=C6)OC |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymatic Elucidation of 11 Methoxy Vinorine
Elucidation of Precursor Flux and Early-Stage Biosynthetic Intermediates Leading to 11-Methoxy-vinorine
The construction of the this compound scaffold is a multi-step process that relies on the convergence of distinct metabolic pathways to provide the necessary molecular building blocks.
Role of Secologanin (B1681713) and Tryptamine (B22526) Derivatives in the Biosynthetic Cascade
The biosynthesis of this compound, like other terpenoid indole (B1671886) alkaloids (TIAs), begins with the crucial condensation of two primary precursors: tryptamine and secologanin. frontiersin.orgnih.govgoogle.com Tryptamine is derived from the shikimate pathway, while secologanin originates from the terpenoid pathway. nih.gov The enzyme strictosidine (B192452) synthase catalyzes the Pictet-Spengler condensation of these two molecules to form strictosidine, which is the universal precursor for all TIAs. frontiersin.orggoogle.com The pathway then proceeds through a series of enzymatic transformations. While the early stages involving tryptamine and secologanin are fundamental, the specific derivative of tryptamine that ultimately leads to the 11-methoxy substituted vinorine (B1233521) is 6-methoxy-tryptophan. acs.org The methoxy (B1213986) group at the 11-position of vinorine originates from this modified tryptophan precursor.
Identification of Key Sarpagine-Type Alkaloid Precursors
The biosynthetic route from strictosidine to this compound involves the formation of sarpagine-type alkaloids as key intermediates. One such critical precursor is 16-epivellosimine (B1246557). wikipedia.orggenome.jpnih.gov In the case of this compound, the direct precursor is gardneral, which is chemically known as 11-methoxy-16-epivellosimine. genome.jpresearchgate.netqmul.ac.uk This sarpagan-type structure undergoes a crucial cyclization and acetylation step to form the ajmalan (B1240692) skeleton of vinorine. researchgate.net
Characterization of Vinorine Synthase (EC 2.3.1.160) and Related Enzymes in this compound Formation
A pivotal enzyme in the biosynthesis of this compound is vinorine synthase. genome.jpresearchgate.netuniprot.org This enzyme catalyzes the conversion of the sarpagine-type precursor into the characteristic ajmalan skeleton of vinorine.
Functional Cloning and Molecular Analysis of Vinorine Synthase
Vinorine synthase (VS) has been successfully cloned and functionally expressed, allowing for its detailed molecular characterization. researchgate.netnih.gov The enzyme, isolated from the medicinal plant Rauvolfia serpentina, was functionally expressed in Escherichia coli based on partial peptide sequences. researchgate.net Molecular analysis revealed that vinorine synthase is a member of the BAHD superfamily of acyltransferases. researchgate.netresearchgate.net Its amino acid sequence shares 28-31% identity with other known plant acyltransferases involved in the biosynthesis of compounds like morphine, flavors, and vindoline. researchgate.netresearchgate.net
The enzyme exhibits specific activity towards gardneral (the precursor to this compound) and 16-epivellosimine (the precursor to vinorine), but not towards other related alkaloids such as polyneuridine (B1254981) aldehyde or N-methylgardneral. uniprot.org The kinetic parameters of the native enzyme have been determined, with Km values of 7.5 µM for gardneral and 57 µM for acetyl-CoA. researchgate.netresearchgate.net
Kinetic Parameters of Vinorine Synthase
| Substrate | Km (µM) |
|---|---|
| Gardneral | 7.5 |
| Acetyl-CoA | 57 |
| CoA | 63 |
| Vinorine | 10 |
Mechanistic Insights into Acetyl-CoA-Dependent Acyltransfer by Vinorine Synthase
Vinorine synthase catalyzes a reversible reaction that is dependent on acetyl-CoA. researchgate.netnih.gov The forward reaction involves the acetylation of the hydroxyl group of the hemiacetal intermediate formed from gardneral, coupled with a cyclization to produce this compound and CoA. genome.jpqmul.ac.uk The reaction is believed to occur in two stages: first, the indole nitrogen of 16-epivellosimine (or gardneral) attacks the aldehyde group, forming a new ring with a hydroxyl group. This alcohol is then acetylated by the enzyme. genome.jpqmul.ac.uk
Site-directed mutagenesis studies have been instrumental in elucidating the catalytic mechanism. researchgate.net These studies have confirmed the critical role of the conserved HxxxD motif (specifically His160 and Asp164) in the enzyme's active site. researchgate.netfrontiersin.org Mutation of either of these residues to alanine (B10760859) results in a complete loss of enzymatic activity. researchgate.net His160 is proposed to act as a general base catalyst, deprotonating the substrate to facilitate the formation of a tetrahedral intermediate. researchgate.netresearchgate.net Interestingly, unlike some other acyltransferases, an amino acid triad (B1167595) does not appear to be characteristic of vinorine synthase's catalytic mechanism. researchgate.net The research also highlighted the importance of a conserved SxL/I/VD motif near the N-terminus and a DFGWG motif near the C-terminus for the enzyme's function. researchgate.net
Structural Biology of Vinorine Synthase (e.g., Crystallography, Active Site Analysis)
The three-dimensional structure of vinorine synthase from Rauvolfia serpentina has been solved by X-ray crystallography, providing significant insights into its function. wikipedia.orgresearchgate.netresearchgate.netnih.gov This was the first structure to be determined for a member of the BAHD superfamily of acyltransferases. researchgate.netresearchgate.netnih.gov
The crystal structure reveals that vinorine synthase is a globular protein composed of two domains of nearly equal size, connected by a loop. researchgate.net The structure contains 14 β-strands and 13 α-helices. researchgate.net A notable feature is a solvent channel that runs through the entire molecule, formed at the interface of the two domains. researchgate.netresearchgate.net This channel allows the independent binding of the substrate and co-substrate from opposite sides of the enzyme. researchgate.netresearchgate.net
The catalytically essential HxxxD motif is located within this channel, with the catalytic His160 residue being accessible from both sides. researchgate.netresearchgate.net While His160 is directly involved in catalysis, Asp164 appears to play a structural role by forming a salt bridge, which helps maintain the geometry of the active site, rather than participating directly in the catalytic process. nih.govresearchgate.net Surprisingly, the highly conserved DFGWG motif, which is indispensable for the enzyme's activity, is located far from the active site and is thought to have a structural function. researchgate.netresearchgate.netnih.gov
Crystallographic Data for Vinorine Synthase
| Parameter | Value |
|---|---|
| PDB Accession Code | 2BGH |
| Resolution | 2.6 Å |
| Space Group | P212121 |
| Unit Cell Dimensions (Å) a, b, c axes lengths | a=82.3, b=89.6, c=136.2 |
The structural and functional analyses of vinorine synthase have provided a detailed understanding of the biosynthesis of this compound and have established a model for the broader BAHD family of enzymes.
Investigation of Other Post-Vinorine Biosynthetic Enzymes Towards Ajmaline (B190527) Pathway Intermediates
Following the synthesis of vinorine (and by extension, this compound), a cascade of enzymatic reactions occurs to build the complex structure of ajmaline. The elucidation of these post-vinorine enzymes has been a significant focus of research, primarily using cell suspension cultures of Rauvolfia serpentina. semanticscholar.orgikprress.org
A pivotal enzyme in this part of the pathway is Vinorine Hydroxylase (VH) , a cytochrome P450-dependent monooxygenase. researchgate.netnumberanalytics.com VH hydroxylates vinorine at the C-21 position to produce vomilenine (B1248388). numberanalytics.comucsd.edu Vomilenine is a central branch-point intermediate. Further research has revealed that VH possesses an unusual dual catalytic function; it not only hydroxylates vinorine to form vomilenine but can also catalyze the non-oxidative isomerization of vomilenine into perakine (B201161), thus creating a bifurcation in the metabolic pathway leading to two distinct classes of alkaloids. numberanalytics.com
From vomilenine, the pathway proceeds towards ajmaline through a series of reduction steps. Two key enzymes, Vomilenine Reductase (VR) and 1,2-Dihydrovomilenine Reductase (DHVR) , are involved in the stereospecific reduction of vomilenine to eventually form 1,2-dihydrovomilenine. researchgate.netucsd.edu
The final steps to ajmaline involve the action of enzymes like Norajmaline N-methyltransferase (NAMT) , which methylates the nitrogen atom, and Acetylajmalan Esterase (AAE) , which is responsible for the deacetylation of an acetylated precursor to yield the final ajmaline molecule. semanticscholar.orgresearchgate.net The investigation into these enzymes has been crucial for understanding the complete biosynthetic route from vinorine to the pharmacologically important ajmaline. semanticscholar.orgikprress.org
Table 1: Key Post-Vinorine Enzymes in the Ajmaline Biosynthetic Pathway
| Enzyme | Abbreviation | Function | Intermediate Formed | Reference |
|---|---|---|---|---|
| Vinorine Hydroxylase | VH | Hydroxylates vinorine; isomerizes vomilenine | Vomilenine, Perakine | researchgate.netnumberanalytics.comucsd.edu |
| Vomilenine Reductase | VR | Reduction of vomilenine | Dihydrovomilenine intermediates | ikprress.orgresearchgate.netucsd.edu |
| 1,2-Dihydrovomilenine Reductase | DHVR | Reduction of vomilenine intermediates | 1,2-dihydrovomilenine | researchgate.netucsd.edu |
| Perakine Reductase | PR | Reduction of perakine | Perakine-derived alkaloids | researchgate.netnumberanalytics.com |
| Norajmaline N-methyltransferase | NAMT | Methylation of norajmaline | Ajmaline | semanticscholar.orgresearchgate.net |
Genetic Basis and Regulation of this compound Biosynthesis
The production of this compound and other MIAs is tightly regulated at the genetic level. This includes the expression of the genes encoding the biosynthetic enzymes and the complex signaling pathways that respond to various internal and external stimuli.
Gene Identification and Expression Profiling of Biosynthetic Enzymes in Producer Organisms
Significant progress has been made in identifying and cloning the genes responsible for the ajmaline pathway in producer organisms like Rauvolfia serpentina. semanticscholar.org The gene for Vinorine Synthase (VS) , the enzyme that produces vinorine and this compound, has been successfully isolated and functionally characterized. researchgate.netnumberanalytics.com Based on partial peptide sequences, a cDNA clone for VS was isolated from R. serpentina and functionally expressed in Escherichia coli. researchgate.netfrontiersin.org Sequence analysis revealed that vinorine synthase belongs to the BAHD superfamily of acyltransferases. researchgate.netphcog.commdpi.com
Of the numerous steps in the ajmaline biosynthesis, cDNAs for at least six of the enzymes have been functionally cloned. These include strictosidine synthase (STR), strictosidine glucosidase (SG), polyneuridine aldehyde esterase (PNAE), vinorine synthase (VS), cytochrome P450 reductase (CPR), and acetylajmalan acetylesterase (AAE). semanticscholar.org
Expression profiling studies have shown that the genes for these enzymes are often expressed in a tissue-specific manner, which corresponds to the accumulation patterns of the alkaloids. For instance, the gene for Vinorine Hydroxylase (VH) is highly expressed in the root tissues of R. serpentina, where ajmaline primarily accumulates. numberanalytics.com However, its transcript is also found in the leaves, consistent with the accumulation of perakine-derived alkaloids in that part of the plant. numberanalytics.com This differential expression provides a mechanism for controlling the metabolic flux towards either ajmaline or perakine in different plant organs. numberanalytics.com
Table 2: Identified Genes for Key Enzymes in the Ajmaline Pathway
| Gene/Enzyme | Producer Organism | Cloning Status | Expression Notes | Reference |
|---|---|---|---|---|
| Vinorine Synthase (VS) | Rauvolfia serpentina | cDNA cloned and functionally expressed in E. coli | Member of the BAHD superfamily of acyltransferases. | researchgate.netnumberanalytics.comsemanticscholar.org |
| Vinorine Hydroxylase (VH) | Rauvolfia serpentina | Characterized as a cytochrome P450 | Highly expressed in roots, also present in leaves. | numberanalytics.com |
| Acetylajmalan Esterase (AAE) | Rauvolfia serpentina | Functionally cloned | Part of the core ajmaline pathway. | semanticscholar.org |
Molecular Mechanisms Regulating Biosynthesis in Response to Environmental Cues
The biosynthesis of this compound and related alkaloids is not static but is dynamically regulated by a variety of environmental factors. nih.govnih.gov Plants modulate the production of secondary metabolites as a defense mechanism against both biotic (e.g., pathogens, herbivores) and abiotic (e.g., drought, salinity, heavy metals) stresses. nih.govnih.gov This regulation occurs through complex signal transduction pathways that ultimately alter the expression of biosynthetic genes. acnp.orgmdpi.com
In Rauvolfia serpentina and the related MIA-producing plant Catharanthus roseus, the use of elicitors—molecules that trigger a defense response—has been shown to enhance alkaloid production. nih.gov For example, in hairy root cultures of R. serpentina, abiotic stress induced by sodium chloride (NaCl) and biotic stress mimicked by mannan (B1593421) (a yeast cell wall component) led to a significant increase in the accumulation of ajmaline. nih.gov Specifically, ajmaline concentration increased 2.9-fold with a 100 mg/L dose of mannan. nih.gov Similarly, treatment with aluminum chloride (AlCl3) has been shown to enhance the production of other alkaloids like reserpine (B192253) in R. serpentina callus cultures, indicating that metallic ion stress can also trigger these biosynthetic pathways. researchgate.net
Synthetic Methodologies and Chemical Transformations of 11 Methoxy Vinorine and Its Analogs
Total Synthesis Approaches to 11-Methoxy-vinorine and Related Vinca Alkaloids
Total synthesis offers the most versatile platform for producing not only the natural product itself but also a wide array of non-natural analogs for further investigation. The approaches developed for this compound and its relatives, such as vinorine (B1233521) and vincamajine, often share common strategies and key intermediates, reflecting their shared biosynthetic heritage.
The total synthesis of complex alkaloids like this compound hinges on a logical retrosynthetic analysis that deconstructs the target molecule into simpler, accessible starting materials. A common strategy for sarpagine (B1680780) and ajmaline-type alkaloids, including vinorine, involves a convergent approach that assembles key fragments at a late stage. uni-konstanz.de
A primary disconnection strategy focuses on the formation of the tetracyclic β-carboline core, which is a hallmark of many indole (B1671886) alkaloids. This is typically achieved via a Pictet-Spengler reaction, which disconnects the complex tetracycle into a tryptamine (B22526) derivative and an aldehyde or ketone. researchgate.netacs.org For this compound, this would involve a 6-methoxy-tryptamine precursor. acs.orgmdpi.com The synthesis of this specific precursor, optically active 6-methoxy-tryptophan, has been a crucial and challenging task, with large-scale methods being developed to facilitate these syntheses. mdpi.com
Further retrosynthetic analysis of the remaining intricate cage-like structure often reveals other key bond formations. For instance, in the total synthesis of the closely related alkaloid vinorine, a key intermediate is a highly functionalized 9-azabicyclo[3.3.1]nonane scaffold. researchgate.netnih.gov This suggests disconnections that rely on cyclization strategies such as Mannich-type reactions or rearrangements like the Ireland-Claisen rearrangement to form critical carbon-carbon bonds. researchgate.netnih.gov A unified strategy for both sarpagine and ajmaline (B190527) alkaloids has been developed, hinging on a [5+2] dipolar cycloaddition to construct a key tricyclic intermediate early in the synthesis. uni-konstanz.de The stereochemical outcome at the C-16 position of a subsequent ketone intermediate determines whether the pathway proceeds towards the sarpagine or ajmaline family. uni-konstanz.de
Key Retrosynthetic Disconnections for the Vinorine Skeleton:
| Target Bond/Fragment | Key Retrosynthetic Disconnection | Corresponding Forward Reaction |
| Tetracyclic β-carboline Core | C1-N2 and C1-C9a bonds | Pictet-Spengler Reaction |
| C15-C20 Bond | Allylic rearrangement | Ireland-Claisen Rearrangement |
| 9-azabicyclo[3.3.1]nonane | C-N and C-C bond formation | aza-Achmatowicz/Mannich-type cyclization |
| Pentacyclic Core | Intramolecular C-C bond formation | Palladium-catalyzed cross-coupling |
Achieving the correct stereochemistry is paramount in the synthesis of this compound. Chemists have employed a variety of powerful stereoselective reactions to control the formation of the multiple chiral centers within the molecule.
Asymmetric Pictet-Spengler Reaction: This reaction is a cornerstone in the synthesis of many indole alkaloids and is frequently used to establish the initial stereocenter of the tetracyclic core with high enantiomeric excess (>98% ee). acs.orgnih.govtandfonline.com By using chiral tryptophan derivatives, the condensation with an aldehyde proceeds under acidic conditions to form the 1,2,3,4-tetrahydro-β-carboline skeleton. The stereoselectivity can be controlled by the choice of reactants and conditions, allowing for the enantiospecific formation of either cis or trans diastereomers. researchgate.netacs.org
Palladium-Catalyzed Cross-Coupling: Intramolecular cross-coupling reactions have been instrumental in forming the congested pentacyclic framework. In the synthesis of (-)-11-methoxy-17-epivincamajine, an enolate-mediated palladium cross-coupling reaction was a key step to forge the C(7)-C(17) bond in a regiospecific and stereospecific manner. acs.orgmdpi.comnih.gov
Cycloaddition Reactions: Various cycloaddition strategies have been explored to construct the polycyclic systems found in Vinca alkaloids.
[4+2] Cycloadditions (Diels-Alder): The intramolecular Diels-Alder reaction of an oxazole-olefin has been used to construct a pentacyclic pyridine (B92270) derivative, which serves as a key intermediate. researchgate.net In other contexts, organocascade catalysis involving a Diels-Alder/cyclization sequence has been used to build the tetracyclic core of related alkaloids in a single step with high enantioselectivity. princeton.edu
[5+2] Dipolar Cycloadditions: A unified synthetic strategy towards sarpagine and ajmaline alkaloids was enabled by a key [5+2] dipolar cycloaddition of a chiral ketene (B1206846) equivalent and a dipole precursor to form a foundational tricycle. uni-konstanz.de
1,3-Dipolar Cycloadditions: This class of reaction is a powerful tool for constructing five-membered heterocyclic rings and has been applied to the synthesis of complex spirooxindoles, which are structurally related to some alkaloid frameworks. frontiersin.org
Other Key Stereoselective Reactions:
Aza-Achmatowicz Rearrangement/Mannich-type Cyclization: This sequence has been effectively used to install the highly functionalized 9-azabicyclo[3.3.1]nonane scaffold present in vinorine. researchgate.netnih.gov
Ireland-Claisen Rearrangement: This sigmatropic rearrangement has proven effective for constructing the C15-C20 bond in the total synthesis of vinorine. researchgate.netnih.gov
Acid-Catalyzed Cyclization: The formation of the final C(7)-C(17) bond to complete the congested carbon skeleton has been achieved via acid-catalyzed cyclization. acs.orgnih.gov
Scalability is a critical consideration for producing sufficient quantities of these compounds for biological evaluation. A major advantage of using the Pictet-Spengler reaction as a key step is the relative ease of scaling up the production of the tetracyclic core intermediate. researchgate.net The development of large-scale (500-gram) preparations of key building blocks, such as the iodo-2-butene used in palladium-catalyzed coupling reactions, demonstrates the feasibility of producing these complex alkaloids in significant amounts. mdpi.com The ability to synthesize the sarpagine ketone intermediate in gram quantities further underscores the practicality of these synthetic routes. uni-konstanz.de
Stereoselective and Regioselective Key Steps (e.g., Asymmetric Pictet-Spengler Reaction, Cycloadditions)
Semisynthetic Strategies from Biosynthetically Related Precursors
Semisynthesis provides an alternative and often more direct route to target molecules by leveraging the complex scaffolds of more readily available, biosynthetically related natural products.
The close biosynthetic relationship between sarpagine and ajmaline alkaloids makes them ideal starting points for semisynthesis. acs.orgresearchgate.net Vinorine is a direct biosynthetic precursor in the pathway to ajmaline. nih.govbiocrick.com A key transformation in this biosynthetic relationship is the conversion of the sarpagine skeleton into the ajmaline skeleton, a reaction that can be replicated chemically under acidic conditions. mdpi.com
An alternative strategy involves starting with other related alkaloids, such as vincadifformine (B1218849), and inducing a rearrangement to the desired Vinca scaffold. unimi.it For example, reaction of a vincadifformine derivative with m-CPBA in the presence of acid can lead to the cleavage of the C7-C21 bond, affording a rearranged and stable derivative. unimi.it While specific semisynthetic routes starting from sarpagine or ajmaline to yield this compound are not extensively detailed in the provided context, the established chemical precedent for interconversion within this family makes it a viable and logical strategy.
Chemoenzymatic synthesis combines the power of chemical synthesis with the unparalleled selectivity of biological catalysts. Enzymes can perform complex transformations on intricate substrates with high regio- and stereoselectivity, often under mild conditions. nih.gov
In the biosynthesis of ajmaline, the enzyme vinorine synthase plays a pivotal role. researchgate.netresearchgate.net This enzyme, a member of the BAHD superfamily of acyltransferases, catalyzes the final step in the formation of vinorine. biocrick.comresearchgate.net Specifically, it facilitates the acetyl-CoA-dependent reversible formation of vinorine from 16-epi-vellosimine. researchgate.net In the context of this compound, the enzyme would act on the corresponding methoxy-substituted precursor, gardneral. biocrick.comresearchgate.net
The reaction catalyzed by vinorine synthase is a key late-stage functionalization, converting a sarpagan-type structure into the ajmalan (B1240692) system of vinorine. researchgate.net The functional cloning and expression of vinorine synthase in host organisms like Escherichia coli opens the door to its use as a biocatalyst in a chemoenzymatic approach. biocrick.comresearchgate.net A synthetic precursor, prepared through chemical methods, could be subjected to the action of vinorine synthase to complete the synthesis, taking advantage of the enzyme's exquisite selectivity to form the complex caged structure of the final product. researchgate.net
Chemical Modifications of Sarpagine and Ajmaline Alkaloids to Access this compound Derivatives
Development of Novel Synthetic Tools and Reactions Inspired by this compound Structure
The quest to synthesize this compound and its relatives has served as a catalyst for the invention of new synthetic methodologies. The unique polycyclic framework, featuring a characteristic indole-fused azabicyclo[3.3.1]nonane core, has compelled chemists to devise novel solutions for its construction and elaboration. mdpi.comresearchgate.netresearchgate.net These natural products have acted as a driving force for creating new synthetic strategies for molecular assembly. researchgate.net
One such innovative approach involves a biomimetically inspired intramolecular Mannich reaction . This strategy was pivotal in the first biomimetic, enantioselective synthesis of (+)-N-methylvellosimine, a sarpagine alkaloid. The key transformation involves the cyclization of an iminium ion intermediate, providing experimental backing for the proposed biosynthetic pathway of sarpagine and ajmaline alkaloids. acs.org
Another significant development is the ring-opening functionalization of cyclic tertiary amines . This method allows for the cleavage of a C–N bond within the alkaloid scaffold and the introduction of various nucleophiles. This deconstructive functionalization has been successfully applied to transform sarpagine alkaloids into vobasine-type bisindole alkaloids, offering a new retrosynthetic view for complex alkaloid synthesis. kaist.ac.kr
The challenges of constructing the intricate cage-like structure have also led to the development of cascade reactions. A notable example is the combination of an aza-Achmatowicz rearrangement with a Mannich-type cyclization . This sequence efficiently installs the highly functionalized 9-azabicyclo[3.3.1]nonane scaffold, a common intermediate for sarpagine-ajmaline type alkaloids, and was a key feature in a flexible total synthesis of vinorine. researchgate.netacs.org
Furthermore, a sequence involving a Bischler-Napieralski reaction followed by a homo-Mannich reaction of a cyclopropanol (B106826) with an iminium ion has been developed. This strategy proved effective for the diversified synthesis of seven natural sarpagine alkaloids and a variety of their analogs. springernature.com The development of dearomatization strategies, such as the dearomative (5 + 2) cycloaddition , has also provided novel pathways to the core structures of these alkaloids. researchgate.net
The table below summarizes some of the key synthetic innovations inspired by the sarpagine and ajmaline alkaloid structures.
| Synthetic Tool/Reaction | Description | Application | Reference(s) |
| Biomimetic Intramolecular Mannich Reaction | Cyclization of an iminium ion intermediate that mimics the proposed biosynthetic pathway. | Enantioselective synthesis of (+)-N-methylvellosimine. | acs.org |
| Ring-Opening Functionalization | Cleavage of a cyclic tertiary amine's C–N bond to introduce new functional groups. | Transformation of sarpagine alkaloids into vobasine-type bisindoles. | kaist.ac.kr |
| Aza-Achmatowicz/Mannich Cascade | A one-pot sequence to construct the core 9-azabicyclo[3.3.1]nonane scaffold. | Asymmetric total synthesis of vinorine. | researchgate.netacs.org |
| Bischler-Napieralski/Homo-Mannich Sequence | A novel combination for the diversified synthesis of the sarpagine core. | Total synthesis of seven sarpagine natural products and their analogs. | springernature.com |
| Dearomative (5 + 2) Cycloaddition | A cycloaddition strategy followed by a late-stage Fischer indolization to build the core. | Synthesis of (+)-affinisine. | researchgate.net |
| Intramolecular Oxidative Coupling | Coupling between a ketone and a Weinreb amide to assemble the 1-azabicyclo[2.2.2]octane core. | Divergent syntheses of various sarpagine family alkaloids. | researchgate.net |
These methodologies highlight how the structural complexity of natural products like this compound stimulates the creation of powerful new tools in organic synthesis.
Synthesis of Structural Analogs for Mechanistic Probing and SAR Studies
The synthesis of structural analogs of this compound is crucial for understanding the mechanisms of action of this class of compounds and for conducting structure-activity relationship (SAR) studies. By systematically modifying the alkaloid scaffold, researchers can identify the pharmacophoric elements responsible for their biological activities and potentially develop new therapeutic agents with improved properties.
A unified synthetic strategy has enabled the enantioselective synthesis of a library containing four natural and nineteen non-natural sarpagine congeners. uni-konstanz.de This diversified library, which includes dimeric structures, provides a valuable platform for investigating the SAR of these substances. The development of synthetic sequences designed for gram-scale production is particularly important, as it supplies sufficient material for detailed biological evaluation. researchgate.net
One study focused on the antiproliferation activity of a series of synthesized sarpagine products. By testing these compounds and designing further derivatives, a new analog with optimized activity was identified, which was found to exert its effect through the ferroptosis pathway. This underscores the power of synthetic derivatization in elucidating mechanisms of action and discovering new therapeutic leads. springernature.com
The synthesis of specific analogs, such as 11-methoxy affinisine and (-)-11-methoxy-17-epivincamajine , has been achieved through multi-step total syntheses. mdpi.comdntb.gov.ua These syntheses often rely on key transformations like the Pictet-Spengler reaction and palladium-catalyzed cross-coupling reactions to construct the complex polycyclic system. mdpi.com For instance, the synthesis of an 11-methoxy-sarpagine derivative was accomplished using a Buchwald modification of the Fischer indole synthesis. uni-konstanz.de
The table below lists some of the synthesized analogs of the sarpagine/ajmaline family, including those related to this compound, and their purpose.
| Analog/Derivative Class | Synthetic Approach | Purpose of Synthesis | Reference(s) |
| Library of 19 non-natural sarpagine congeners | Unified strategy using a [5+2]-dipolar cycloaddition and Fischer indole synthesis. | Structure-Activity Relationship (SAR) studies. | uni-konstanz.de |
| Dimeric sarpagine derivatives | Buchwald modification of the Fischer indole synthesis. | Enlarging compound library for SAR studies. | uni-konstanz.de |
| Sarpagine derivatives with varied substitution patterns | Bischler-Napieralski/homo-Mannich sequence. | Probing antiproliferation activity and mechanism of action (MOA). | springernature.com |
| (-)-11-Methoxy-17-epivincamajine | Asymmetric Pictet-Spengler reaction, enolate-mediated palladium cross-coupling. | Total synthesis of a specific natural product analog. | dntb.gov.uamdpi.com |
| 11-Methoxy affinisine | Multi-step synthesis involving Wittig olefination and reduction. | Total synthesis of a specific natural product analog. | mdpi.com |
| Halogenated tryptamine derivatives | Rational design based on the structure of strictosidine (B192452) synthase. | Deliberate modification of monoterpenoid indole alkaloid structures in vivo. | researchgate.net |
Mechanistic studies on the enzymes involved in the biosynthesis of these alkaloids, such as vinorine synthase , also benefit from synthetic analogs. pugetsound.edu By feeding modified substrates to these enzymes, researchers can probe the catalytic mechanism and substrate specificity. For example, vinorine synthase, an acetyltransferase from the BAHD family, catalyzes the formation of vinorine from 16-epi-vellosimine. mdpi.comresearchgate.net Structural and mutational studies of this enzyme, aided by synthetic chemistry, have helped to elucidate its catalytic mechanism, including the crucial role of a histidine residue in the active site. researchgate.netresearchgate.net
Mechanistic Investigations of 11 Methoxy Vinorine at the Molecular and Cellular Levels Excluding Clinical Outcomes
Elucidation of Molecular Targets and Binding Interactions of 11-Methoxy-vinorine
Receptor Binding and Ligand-Protein Interaction Studies
The precise receptor binding profile of this compound is not extensively detailed in publicly available research. However, related monoterpenoid indole (B1671886) alkaloids have been shown to interact with various receptors, suggesting potential avenues for investigation. For instance, some indole alkaloids exhibit binding affinity for opioid receptors. nih.gov Molecular docking studies, a computational method to predict the binding of a ligand to a receptor, have been employed to investigate the interactions of this compound with potential protein targets. These studies can provide insights into the binding energy and the specific amino acid residues involved in the interaction. nih.govvolkamerlab.orgnih.gov
Enzyme Modulation (e.g., Inhibition/Activation) and Kinetic Analysis
The primary enzyme associated with this compound is vinorine (B1233521) synthase (EC 2.3.1.160). researchgate.netwikipedia.org This enzyme catalyzes the acetyl-CoA dependent conversion of 16-epivellosimine (B1246557) (or its 11-methoxy derivative, gardneral) to vinorine (or this compound). researchgate.netmdpi.comresearchgate.netenzyme-database.org This reaction is a crucial step in the biosynthesis of the antiarrhythmic monoterpenoid indole alkaloid, ajmaline (B190527). researchgate.netmdpi.comresearchgate.netresearchgate.net
Vinorine synthase is a member of the BAHD superfamily of acyltransferases. researchgate.netresearchgate.net Structural and mutagenesis studies have identified key amino acid residues essential for its catalytic activity. The HxxxD motif, specifically His160 and Asp164, is part of the catalytic center. researchgate.net While the DFGWG motif is also crucial, it appears to play a more structural role. researchgate.netnih.gov
Kinetic analyses of vinorine synthase have been performed. The Km values for its substrates, gardneral and acetyl-CoA, were determined to be 7.5 µM and 57 µM, respectively. researchgate.netresearchgate.net
| Enzyme | Substrate(s) | Product(s) | Km (µM) | Reference |
| Vinorine Synthase | Gardneral, Acetyl-CoA | This compound, CoA | 7.5 (Gardneral), 57 (Acetyl-CoA) | researchgate.netresearchgate.net |
Investigation of Protein-Protein Interactions Influenced by this compound
Direct evidence of this compound influencing protein-protein interactions is limited. However, its role as a precursor to ajmaline suggests its involvement in a complex biosynthetic network where multiple enzymes interact. researchgate.netresearchgate.net The biosynthesis of monoterpenoid indole alkaloids involves extensive subcellular compartmentalization, requiring the trafficking of intermediates between different organelles, which implies coordinated actions of various proteins. pugetsound.edu Further research is needed to elucidate whether this compound itself directly modulates any protein-protein interactions within these pathways.
Cellular Uptake, Distribution, and Subcellular Localization of this compound in Research Models
Studies on the cellular uptake and subcellular localization of this compound are not extensively documented. However, the biosynthesis of related monoterpenoid indole alkaloids in plants like Catharanthus roseus involves a high degree of compartmentalization. pugetsound.edu Precursors are synthesized in the cytoplasm and then transported into the vacuole where the final steps of biosynthesis can occur. pugetsound.edu For example, the enzyme that catalyzes the formation of bisindole alkaloids is located in the vacuole. pugetsound.edu Given that this compound is an intermediate in the ajmaline pathway, it is likely synthesized and localized within specific cellular compartments of producer organisms, such as the cells of Rauvolfia serpentina. researchgate.netresearchgate.net The transport of such alkaloids across cellular membranes from the cytosol to the vacuole is a known phenomenon. mdpi.com
Modulation of Intracellular Signaling Pathways and Cellular Processes by this compound
While specific studies on the modulation of intracellular signaling by this compound are scarce, research on the broader class of monoterpenoid indole alkaloids provides some context. For instance, the related compound vinorine has been shown to influence the nerve growth factor (NGF) and its downstream extracellular signal-regulated kinase (ERK) signaling pathway in the context of nerve regeneration. researchgate.net It is plausible that this compound could have similar or distinct effects on intracellular signaling cascades, but this requires direct investigation.
Transcriptional and Proteomic Responses to this compound Exposure
| Compound Name | Chemical Formula |
| This compound | C₂₂H₂₄N₂O₃ |
| 16-epi-vellosimine | Not specified |
| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S |
| Ajmaline | C₂₀H₂₆N₂O₂ |
| Gardneral | Not specified |
| Vinorine | C₂₁H₂₂N₂O₃ |
| Nerve Growth Factor | Not specified |
| Extracellular signal-regulated kinase | Not specified |
Phenotypic Responses in Model Cell Systems (e.g., Nerve Regeneration in Rodent Models)
There is currently no published research detailing the phenotypic responses of this compound in model cell systems such as PC12 cells or dorsal root ganglion (DRG) neurons, which are commonly used to assess neurite outgrowth and regeneration. researchgate.netnih.gova2bchem.comimrpress.commdpi.commdpi.comdoi.orgfrontiersin.orgscience.govnih.govnih.govchicagoneuropain.comresearchgate.netmdpi.commdpi.comresearchgate.nettandfonline.comresearchgate.netresearchgate.netflinders.edu.aunih.govnih.govmdpi.commdpi.com Consequently, no data tables on its specific effects can be provided.
The biosynthesis of this compound is known to be catalyzed by the enzyme vinorine synthase, the same enzyme responsible for producing vinorine. mdpi.com This shared biosynthetic pathway highlights their close chemical relationship.
In contrast, studies on vinorine have demonstrated positive outcomes in a rat model of sciatic nerve crush injury. nih.gov Research has indicated that vinorine can promote the recovery of motor function and sensation. nih.gov These effects are reportedly mediated through the regulation of nerve growth factor (NGF) and the extracellular signal-regulated kinase (ERK) signaling pathway. nih.gov However, it is crucial to emphasize that these findings are specific to vinorine and not this compound.
The absence of data on this compound's direct impact on nerve regeneration underscores a potential area for future neuropharmacological research. Investigating its effects could reveal novel therapeutic properties or differential activities compared to its more studied relative, vinorine.
Structure Activity Relationship Sar and Computational Modeling of 11 Methoxy Vinorine Analogs
Design and Synthesis of Systematic 11-Methoxy-vinorine Derivatives for SAR Studies
The systematic design and synthesis of derivatives are fundamental to establishing structure-activity relationships (SAR). This involves modifying the core scaffold of this compound to probe how different chemical features affect its interaction with biological targets. Synthetic strategies often focus on creating libraries of related compounds where specific parts of the molecule, such as the methoxy (B1213986) group or stereocenters, are altered. researchgate.net A unified synthetic strategy has been developed that allows for the creation of a diverse library of sarpagine (B1680780) and ajmaline-type alkaloids, facilitating further SAR research. uni-konstanz.deuni-konstanz.de
The position and nature of substituents on the vinorine (B1233521) scaffold are critical determinants of biological activity. The methoxy group at the C-11 position, in particular, plays a significant role in modulating the molecule's properties and interactions.
The biosynthesis of this compound involves the enzyme vinorine synthase, which catalyzes the formation of the alkaloid, highlighting the natural importance of this structure. mdpi.com The methylation itself is carried out by O-methyltransferase (OMT) enzymes, a well-known class that catalyzes the transfer of a methyl group to the hydroxyl position of alkaloid substrates. mdpi.com
Studies on related indole (B1671886) alkaloids have provided insights into the functional importance of methoxy groups. For instance, in research on cholinesterase inhibitors isolated from Rauvolfia reflexa, molecular docking studies revealed that the methoxy groups of certain alkaloids are primarily responsible for their strong inhibitory activity against butyrylcholinesterase (BChE). karger.comnih.gov These groups engage in interactions with residues at the active site of the enzyme. karger.comnih.gov While the indole moiety of these compounds tended to interact with the peripheral anionic site of acetylcholinesterase (AChE), the methoxy groups were key for binding to BChE. karger.comnih.gov This suggests that the 11-methoxy group on the vinorine scaffold could be a key determinant for target selectivity and potency.
Table 1: Influence of Substituents on the Biological Activity of Related Indole Alkaloids
| Compound/Class | Substituent Focus | Target | Effect on Activity | Reference |
|---|---|---|---|---|
| Isoresrpiline & Rescinnamine | Methoxy Groups | Butyrylcholinesterase (BChE) | Primarily responsible for strong inhibitory activity via interactions with active site residues. | karger.com, nih.gov |
| Isoresrpiline & Rescinnamine | Indole Moiety | Acetylcholinesterase (AChE) | Interacted with the peripheral anionic site. | karger.com, nih.gov |
The complex, polycyclic structure of this compound contains multiple stereocenters, and their specific configuration is paramount to its biological function. The stereochemistry dictates the three-dimensional shape of the molecule, which in turn governs its ability to bind to specific biological targets.
The biosynthesis of vinorine itself involves a key stereochemical conversion catalyzed by vinorine synthase, which transforms 16-epi-vellosimine into vinorine. mdpi.comresearchgate.net This enzymatic step highlights the precise stereochemical control in natural pathways. Synthetic strategies aiming to produce these alkaloids must also exert stringent stereocontrol. A unified synthetic approach has been developed to access different families of related alkaloids, where the stereochemical outcome at the C-16 position is a critical branching point. uni-konstanz.de By controlling this center, synthesis can be directed towards either the sarpagine or the ajmaline (B190527) family of alkaloids. uni-konstanz.de
The total synthesis of related compounds, such as (−)-11-methoxy-17-epivincamajine, has been achieved in a highly stereocontrolled manner, employing key steps like the asymmetric Pictet-Spengler reaction. acs.org This work underscores the importance of developing stereospecific reactions to access single, biologically active isomers. The first total synthesis of vinorine and its non-natural epimer, 17-epi-vinorine, was achieved through a strategy that involved an acetylative cyclization, which produced a separable mixture of the two epimers, further demonstrating the critical nature of the C-17 stereocenter. uni-konstanz.de
Impact of Methoxy Group Position and Other Substituents on Molecular Interactions
Computational Chemistry and Molecular Modeling of this compound and Its Ligands
Computational methods are indispensable tools for studying this compound and its analogs at a molecular level. These techniques provide insights into ligand-target interactions, help rationalize observed biological data, and guide the design of new, more effective compounds.
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its biological target, typically a protein or enzyme.
In one study, this compound was identified as a potential inhibitor of aldose reductase (AR), an enzyme implicated in diabetic complications. plos.org Molecular docking was used to predict how this compound binds to the active site of AR. plos.org Following docking, MD simulations were performed to refine the docked complex and examine its stability over time. plos.org Similarly, this compound was identified as a phytocompound in Leptadenia reticulata, and molecular docking was employed to investigate its interactions with potential protein targets related to inflammation. mdpi.com
Docking studies have also been performed on the parent compound, vinorine, to understand its inhibitory activity against cholinesterases. karger.comnih.gov These simulations provide a structural basis for the observed activity, revealing key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-enzyme complex. karger.comnih.gov
Table 2: Summary of Molecular Docking Studies Involving Vinorine and its Analogs
| Compound | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| This compound | Aldose Reductase (AR) | Identified as a potential AR inhibitor through structure-based molecular docking. MD simulations confirmed complex stability. | plos.org |
| Vinorine | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Found to be a dual inhibitor. Docking revealed interactions with both enzymes. | karger.com, nih.gov |
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. cmu.ac.thnih.gov For this compound analogs, a QSAR study would involve generating a dataset of derivatives with varying substituents and experimentally measured biological activities (e.g., IC₅₀ values).
The process involves several steps:
Data Set Preparation : A series of this compound analogs would be synthesized and their biological activity against a specific target measured.
Descriptor Calculation : For each analog, a set of molecular descriptors is calculated. These can include electronic properties (e.g., atomic charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., LogP). cmu.ac.th
Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that relates the descriptors to the observed activity. cmu.ac.th
Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. cmu.ac.th
The resulting QSAR equation can be used to predict the activity of newly designed, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening. cmu.ac.th For example, a hypothetical QSAR equation might look like:
pIC₅₀ = c₀ + (c₁ × Descriptor A) + (c₂ × Descriptor B) - (c₃ × Descriptor C)
This model would quantify the positive or negative impact of different structural properties on the biological activity. cmu.ac.thnih.gov
Building upon the SAR and modeling data, de novo design and virtual screening are advanced computational strategies for discovering novel, potent ligands.
Virtual Screening involves computationally screening large chemical databases to identify molecules that are predicted to bind to a specific biological target. In a study prospecting for aldose reductase inhibitors, after identifying initial leads from plant extracts, researchers searched the ZINC database for structural analogs of these leads. plos.org These analogs were then subjected to a virtual screening workflow to identify additional potential inhibitors, demonstrating how the chemical space around a known active scaffold can be explored computationally. plos.org
De Novo Design takes this a step further by building new molecules from scratch, often using the known active scaffold as a starting point or fragment. nih.gov Specialized software can assemble molecular fragments or grow a molecule within the constraints of the target's binding pocket. nih.gov For the this compound scaffold, a de novo design approach could be used to:
Identify optimal substituents for unoccupied pockets within the target's active site.
Modify the core scaffold to improve binding affinity or other pharmacological properties.
Generate entirely novel structures that retain the key pharmacophoric features of this compound.
This approach leverages structural information about the ligand-target complex to creatively and rationally design the next generation of compounds. nih.gov
Metabolic Pathways and Pharmacokinetic Assessment of 11 Methoxy Vinorine in Preclinical Models Excluding Human Clinical Data
In Vitro Metabolic Stability and Biotransformation of 11-Methoxy-vinorine
Identification of Metabolites and Enzyme Systems Involved (e.g., Cytochrome P450)
There is a lack of specific data in the available scientific literature regarding the in vitro metabolic stability and the precise metabolites of this compound when exposed to animal-derived enzyme systems like liver microsomes. While it is known that indole (B1671886) alkaloids are often substrates for cytochrome P450 (CYP) enzymes, leading to various oxidative metabolites, no studies were found that specifically identify the metabolites of this compound or the specific CYP isozymes involved in its biotransformation in preclinical models. nih.gov Research on the related compound, vinorine (B1233521), has suggested that human CYP3A4 can convert it to vomilenine (B1248388) in vitro, but this does not provide direct evidence for the metabolic fate of this compound in animal systems. researchgate.net
Species-Specific Differences in Metabolism in Research Systems
No published studies were identified that compare the metabolism of this compound across different preclinical species (e.g., rat, mouse, dog). Therefore, information on species-specific differences in its metabolic profile is currently unavailable.
In Vivo Pharmacokinetic Profiling of this compound in Animal Models
Absorption, Distribution, and Excretion Characteristics in Non-Human Organisms
Specific in vivo pharmacokinetic data detailing the absorption, distribution, and excretion of this compound in any animal model is not present in the reviewed literature. General characteristics of other alkaloids include wide distribution and primary excretion via feces, but these cannot be directly attributed to this compound without specific studies. nih.govnih.gov
Tissue Distribution and Bioavailability Studies in Research Animals
There are no available studies that have investigated the tissue distribution or determined the oral bioavailability of this compound in research animals. While studies on other alkaloids have shown accumulation in organs like the liver and kidneys, the specific tissue penetration and bioavailability of this compound remain unknown. nih.gov
Advanced Analytical Methodologies for 11 Methoxy Vinorine Research and Discovery
High-Resolution Spectroscopic Techniques for Structural Confirmation and Metabolite Identification in Research
High-resolution spectroscopic methods are indispensable tools in the structural analysis of complex natural products like 11-methoxy-vinorine. These techniques provide detailed information about the molecular framework, connectivity of atoms, and three-dimensional arrangement, which are crucial for its definitive identification and the characterization of its metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of this compound and its analogs. mdpi.comnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the complex molecular architecture.
1D NMR, including ¹H and ¹³C NMR, provides initial information on the types and numbers of protons and carbons present in the molecule. The chemical shift of the methoxy (B1213986) group in the ¹³C NMR spectrum is particularly useful for determining its position on the aromatic ring. researchgate.net
2D NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between protons and carbons. mdpi.com For instance, HMBC experiments can show long-range correlations between the methoxy protons and the carbon atom at the C-11 position, confirming the substitution pattern. ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are utilized to determine the relative stereochemistry of the molecule by identifying protons that are close to each other in space. mdpi.comresearchgate.net The complete structural assignment of related alkaloids has been successfully achieved through the comprehensive application of these NMR techniques. mdpi.com
| NMR Technique | Application in this compound Research | Information Gained |
| ¹H NMR | Identifies the number and environment of protons. | Provides data on proton chemical shifts and coupling constants. |
| ¹³C NMR | Determines the number and type of carbon atoms. | Chemical shift of the methoxy carbon helps confirm its location. researchgate.net |
| COSY | Establishes proton-proton correlations. | Reveals which protons are coupled to each other within the spin system. mdpi.com |
| HMQC/HSQC | Correlates protons to their directly attached carbons. | Links proton signals to their corresponding carbon signals. mdpi.com |
| HMBC | Shows long-range proton-carbon correlations. | Confirms the connectivity of different parts of the molecule, including the position of the methoxy group. mdpi.com |
| ROESY/NOESY | Identifies through-space proton-proton interactions. | Provides information about the relative stereochemistry and 3D conformation. mdpi.com |
High-Resolution Mass Spectrometry (HRMS) for Metabolomics and Proteomics Applications
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the accurate mass determination of this compound and its metabolites, playing a crucial role in metabolomics and proteomics studies. nih.gov When coupled with liquid chromatography (LC-HRMS), it allows for the separation and identification of compounds in complex biological samples. metabolomexchange.orgnih.gov
In metabolomics, LC-HRMS can be used to create metabolic profiles of organisms that produce this compound. metabolomexchange.org This enables the identification of known and unknown metabolites by comparing their accurate mass and fragmentation patterns with databases or through de novo interpretation. Tandem mass spectrometry (MS/MS) experiments are particularly valuable for structural elucidation, where precursor ions are fragmented to produce a characteristic pattern of product ions, offering insights into the molecule's structure. brocku.cabiorxiv.org
In proteomics, HRMS can help identify proteins that interact with this compound or are involved in its biosynthetic pathway. For example, vinorine (B1233521) synthase, a key enzyme in the biosynthesis of related alkaloids, has been studied using techniques that rely on mass spectrometry for protein identification. scispace.com
| HRMS Application | Technique | Key Findings & Insights |
| Metabolite Profiling | UPLC-HRMS | Enables the separation and identification of metabolites in complex biological extracts. metabolomexchange.org |
| Accurate Mass Measurement | Q-Exactive MS | Provides high-resolution mass data for precise molecular formula determination. metabolomexchange.orgnih.gov |
| Structural Fragmentation | Tandem MS (MS/MS) | Generates characteristic fragmentation patterns for metabolite identification and structural elucidation. brocku.cabiorxiv.org |
| Protein Identification | Proteomics | Identifies enzymes like vinorine synthase involved in the alkaloid's biosynthesis. scispace.com |
X-ray Crystallography for Absolute Stereochemistry and Protein-Ligand Complex Studies
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. numberanalytics.com For complex alkaloids like this compound, obtaining a single crystal suitable for X-ray diffraction analysis can provide unequivocal proof of its structure. mdpi.com
This technique has been instrumental in confirming the absolute configuration of related indole (B1671886) alkaloids. mdpi.com In the context of this compound research, X-ray crystallography can be used to study the enzyme vinorine synthase, which is involved in its biosynthesis. researchgate.netresearchgate.net By co-crystallizing the enzyme with its substrate or an inhibitor, researchers can gain detailed insights into the active site and the catalytic mechanism at a molecular level. This information is invaluable for understanding how the enzyme functions and for potential protein engineering efforts. researchgate.net
Chromatographic Separation Techniques for Isolation and Purity Assessment in Research
Chromatographic techniques are fundamental for the isolation of this compound from natural sources and for the assessment of its purity. These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase.
Liquid Chromatography (LC) Method Development for Complex Matrices
Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is the most widely used technique for the isolation and purification of alkaloids like this compound from complex plant extracts. nih.govfrontiersin.org Method development in LC is crucial for achieving optimal separation from other closely related alkaloids and matrix components.
Researchers often employ a sequence of chromatographic steps, starting with lower resolution techniques like silica (B1680970) gel column chromatography, followed by preparative HPLC for final purification. researchgate.net The choice of stationary phase (e.g., C18 for reversed-phase chromatography) and the optimization of the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water with additives like trifluoroacetic acid) are critical for successful separation. frontiersin.orgresearchgate.net HPLC is also used as an analytical tool to assess the purity of the isolated compound. researchgate.net
| LC Method | Stationary Phase | Mobile Phase Example | Application |
| Preparative HPLC | C18 | Acetonitrile/Water gradient | Isolation of pure this compound from extracts. researchgate.net |
| Analytical HPLC | C18 | Acetonitrile/Water with 0.05% TFA | Purity assessment of the isolated compound. frontiersin.org |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid | Two-phase solvent system | Separation of polar compounds without a solid support. researchgate.net |
Gas Chromatography (GC) for Volatile Components or Derivatives
Gas Chromatography (GC) is generally suitable for the analysis of volatile and thermally stable compounds. While many alkaloids, including likely this compound, have low volatility, GC can be employed if the compound is derivatized to increase its volatility. notulaebotanicae.ro However, for non-volatile alkaloids, LC is typically the preferred method.
When coupled with mass spectrometry (GC-MS), this technique can be a powerful tool for identifying and quantifying volatile components in a plant extract or for the analysis of derivatized alkaloids. rjptonline.orgacgpubs.org The retention time in the GC column provides one level of identification, while the mass spectrum gives detailed structural information. phcogj.com For instance, GC-MS has been successfully used to analyze the alkaloid profiles of various plants. notulaebotanicae.roacgpubs.org
Biotechnological Production and Ecological Roles of 11 Methoxy Vinorine
Plant Cell Culture and Metabolic Engineering for Enhanced 11-Methoxy-vinorine Production
Plant cell culture offers a controlled environment for producing valuable secondary metabolites, bypassing the limitations of agricultural production. scialert.net For a compound like this compound, which is an intermediate rather than a final product, enhancing its accumulation involves fine-tuning the entire biosynthetic assembly line within the cultured cells.
The productivity of plant cell suspension cultures is highly dependent on the optimization of both physical and chemical factors. scialert.net For alkaloids from Rauvolfia serpentina, this includes modifying media components (e.g., macronutrients, carbon sources), phytohormones, pH, and temperature. scialert.net While studies have focused on maximizing final products like reserpine (B192253) or total alkaloid content, these optimizations invariably affect the flux through the entire biosynthetic pathway, thereby influencing the concentration of intermediates like this compound. mpg.de
Table 1: Common Elicitor Strategies for Enhancing Secondary Metabolite Production in Plant Cell Cultures
| Elicitor Type | Category | Examples | General Effect |
|---|---|---|---|
| Abiotic | Hormonal | Methyl Jasmonate (MJ), Salicylic Acid (SA) | Key signaling molecules that trigger broad defense responses and secondary metabolism. nih.gov |
| Abiotic | Osmotic/Salt | Sucrose, Mannitol, CaCl₂, KCl | Induce osmotic stress, which can enhance the production of secondary metabolites. nih.govsymbiosisonlinepublishing.com |
| Biotic | Polysaccharides | Chitin, Pectin, Cellulase | Mimic fungal or bacterial attack, activating defense pathways. nih.gov |
| Biotic | Microbial | Fungal or bacterial cell wall extracts | Provide a complex mixture of signals that can strongly induce defense responses. nih.gov |
Metabolic engineering provides a targeted approach to enhance the production of specific compounds by manipulating the underlying genetic framework. The primary enzyme responsible for the synthesis of this compound is vinorine (B1233521) synthase (VS). mdpi.comresearchgate.net This enzyme catalyzes the acetyl-CoA-dependent acetylation and subsequent cyclization of a sarpagan-type precursor to form the ajmalan (B1240692) skeleton of vinorine and its methoxy (B1213986) derivative. researchgate.netplos.orgnih.gov
Optimization of Culture Conditions and Elicitor Strategies
Microbial Fermentation and Synthetic Biology for Recombinant Production of this compound
Reconstructing plant biosynthetic pathways in microorganisms like bacteria and yeast offers a promising alternative to plant-based production, allowing for rapid growth, easier scalability, and more precise process control. nih.govfrontiersin.org
A critical first step in microbial production is demonstrating that the plant enzymes can be functionally produced in a microbial host. The gene for vinorine synthase from Rauvolfia serpentina has been successfully cloned and functionally expressed in Escherichia coli. scialert.netresearchgate.netresearchgate.net The recombinant enzyme produced in E. coli was purified and shown to be active, catalyzing the formation of vinorine (and by extension, this compound) from its precursor. researchgate.netresearchgate.net This successful heterologous expression confirms the feasibility of using microbial systems to produce this key acetyltransferase enzyme, a cornerstone for building a complete biosynthetic pathway in a microbe.
The ultimate goal of synthetic biology in this context is the de novo production of the target molecule from a simple carbon source like glucose. Recently, scientists have successfully engineered Saccharomyces cerevisiae (baker's yeast) to produce ajmaline (B190527) from scratch. researchgate.netnih.gov This monumental effort involved introducing over 20 genes from plants and other organisms into the yeast. researchgate.netunb.ca
Since this compound is a direct precursor to ajmaline, its synthesis is an integral part of this reconstructed pathway. researchgate.netresearchgate.net In this work, the pathway was divided into functional modules to facilitate optimization. researchgate.net The synthesis of vinorine was part of the "VOM module," which takes an early intermediate (strictosidine aglycone) and converts it to vomilenine (B1248388). researchgate.net The successful formation of vinorine within the engineered yeast demonstrates that the complex, multi-step enzymatic sequence leading to this intermediate can be functionally reconstituted in a microbial host. researchgate.net This engineered yeast strain serves as a platform that can be further optimized through metabolic engineering strategies—such as improving precursor supply, balancing redox cofactors, and enhancing enzyme expression—to potentially create a scalable fermentation process for this compound or its derivatives. mdpi.comnih.gov
Table 2: Key Plant Enzymes in the Reconstituted Ajmaline Pathway Module Leading to Vinorine
| Enzyme | Abbreviation | Function in Pathway |
|---|---|---|
| Strictosidine (B192452) β-Glucosidase | SGD | Deglycosylates strictosidine to form an unstable aglycone. researchgate.netresearchgate.net |
| Sarpagan Bridge Enzyme | SBE | Catalyzes a key cyclization to form the sarpagan skeleton. researchgate.netresearchgate.netnih.gov |
| Polyneuridine (B1254981) Aldehyde Esterase | PNAE | Converts the intermediate to the substrate for vinorine synthase. researchgate.netresearchgate.net |
| Vinorine Synthase | VS | Acetylates and cyclizes the precursor to form vinorine. researchgate.netresearchgate.net |
Heterologous Expression of Plant Genes in Microorganisms
Ecological Significance of this compound in Natural Producer Organisms (e.g., Defense Mechanisms)
Plants produce a vast arsenal (B13267) of secondary metabolites, like alkaloids, primarily for defense against environmental threats. nih.govresearchgate.net The Apocynaceae family, which includes Rauvolfia, is renowned for its complex and biologically active alkaloids that protect the plants from herbivores, insects, and microbial pathogens. researchgate.netnih.gov The very name of Rauvolfia serpentina, Sarpagandha, translates to "snake repellent," hinting at its recognized defensive properties. researchgate.net
Alkaloids can act as feeding deterrents, toxins, or disruptors of insect or microbial physiology. rjptonline.org While the specific ecological role of this compound has not been extensively studied in isolation, its identity as a monoterpenoid indole (B1671886) alkaloid places it within this defensive framework. It is one of over 50 different alkaloids found in R. serpentina, contributing to a complex chemical shield. plos.orgresearchgate.net
Metabolomic studies have identified this compound in other plants as well. For example, in the leaves of Mitragyna speciosa, the relative abundance of this compound was found to be higher in young leaves compared to mature ones. plos.org This pattern is common for defensive compounds, as young, tender tissues are often more vulnerable and thus more heavily protected. While direct evidence of its antimicrobial or insecticidal activity is pending, its chemical nature and distribution pattern strongly suggest that this compound plays a role in the constitutive and inducible defense mechanisms of the plants that produce it. plos.orgresearchgate.net
Emerging Research Methodologies and Future Perspectives in 11 Methoxy Vinorine Research
Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding
A holistic understanding of 11-methoxy-vinorine is being achieved through the convergence of genomics, proteomics, and metabolomics. This multi-omics approach provides a system-level view of the biosynthetic pathway within medicinal plants like Rauvolfia serpentina. researchgate.netplos.orgresearchgate.net
Genomics and Transcriptomics: The foundation of this integrated approach lies in genomics and transcriptomics, which identify the genes encoding the biosynthetic enzymes. plos.org Large-scale transcriptome sequencing of Rauvolfia serpentina has created extensive resources for gene discovery. plos.orgplos.org By analyzing the gene expression profiles across different tissues (like roots and leaves) and under various conditions, researchers can identify candidate genes involved in the ajmaline (B190527) pathway. plos.orgnih.gov For instance, transcripts for known enzymes in the pathway show higher expression in roots, where ajmaline accumulation is highest, providing a template for finding new genes with similar expression patterns. nih.govfrontiersin.org This "guilty-by-association" strategy has been successful in identifying numerous genes in monoterpene indole (B1671886) alkaloid (MIA) pathways. researchgate.net
Proteomics: Proteomics complements genomics by confirming the presence and activity of the enzymes. By analyzing the protein extracts of Rauvolfia cell cultures, researchers can identify the enzymes responsible for specific catalytic steps. benthamdirect.comnih.gov For example, vinorine (B1233521) synthase, the enzyme that can catalyze the formation of this compound, was identified and characterized through such methods. researchgate.netresearchgate.net
Metabolomics: Metabolomic analysis provides a snapshot of the small molecules, including this compound and its precursors and derivatives, within the plant tissues. researchgate.netmetabolomexchange.org High-resolution liquid chromatography-mass spectrometry (LC-MS) is used to quantify the accumulation of these alkaloids, linking the genetic and protein information to the actual chemical output. researchgate.net Comparing the metabolomes of different plant tissues or plants under different conditions helps to correlate specific gene expression and enzyme presence with the production of target compounds. researchgate.netnih.gov
The integration of these omics platforms creates a powerful pipeline for discovery. A typical workflow involves:
Metabolomic profiling to identify tissues and conditions where this compound and related alkaloids are abundant. researchgate.netnih.gov
Transcriptomic analysis of these target tissues to create a list of candidate genes that are highly expressed and co-regulated with known pathway genes. plos.orgresearchgate.net
Proteomic analysis to confirm the translation of these genes into functional proteins.
Functional characterization of the candidate enzymes through heterologous expression in hosts like yeast or E. coli. benthamdirect.comnih.gov
This comprehensive approach has been instrumental in elucidating the complex network of reactions that constitute the ajmaline biosynthetic pathway, providing a clearer picture of how intermediates like this compound are synthesized and regulated. researchgate.netdntb.gov.ua
Table 1: Key Enzymes in the Ajmaline Biosynthetic Pathway Relevant to this compound
| Enzyme Name | Abbreviation | Function | Gene/cDNA Cloned |
| Strictosidine (B192452) Synthase | STR | Condenses tryptamine (B22526) and secologanin (B1681713) to form strictosidine, the universal MIA precursor. unb.canih.gov | Yes benthamdirect.com |
| Strictosidine β-Glucosidase | SGD | Deglycosylates strictosidine to generate a reactive aglycone. unb.canih.gov | Yes benthamdirect.com |
| Vinorine Synthase | VS | Catalyzes the formation of vinorine (and potentially this compound) from precursors like gardneral. researchgate.netresearchgate.net | Yes researchgate.netbenthamdirect.com |
| Vinorine Hydroxylase | VH | Hydroxylates vinorine to produce vomilenine (B1248388). unb.canih.gov | Yes nih.govbenthamdirect.com |
| Vomilenine Reductase | VR | Reduces vomilenine in a subsequent step towards ajmaline. researchgate.netexpasy.org | Yes benthamdirect.com |
Application of Chemical Genetics and Optogenetics to Probe this compound Function
While the primary role of this compound is understood as a biosynthetic intermediate, advanced techniques like chemical and optogenetics offer novel ways to probe its function and the dynamics of its pathway.
Chemical Genetics: This approach uses small molecules to perturb protein function, offering a way to study the effects of inhibiting or activating specific enzymes in the biosynthetic pathway in real-time. While specific chemical genetic probes for every enzyme in the ajmaline pathway are not yet fully developed, the concept allows for conditional and reversible control that genetic knockouts cannot. For instance, a specific inhibitor for vinorine synthase could be used to study the metabolic flux and the accumulation of precursors to this compound. The development of such tools would be invaluable for understanding the regulation and bottlenecks of the pathway.
Optogenetics: Optogenetics uses light-sensitive proteins (opsins) to control cellular activities, such as enzyme function or gene expression, with high spatiotemporal precision. uk.comadinstruments.comfrontiersin.org While direct optogenetic manipulation of this compound itself is not feasible, the technology could be applied to control the expression of biosynthetic genes. mightexbio.com For example, placing the gene for vinorine synthase under the control of a light-inducible promoter would allow researchers to switch its production on or off simply by applying light. adinstruments.commightexbio.com This would enable precise studies of how the pathway responds to the controlled synthesis of this key intermediate, offering insights that are difficult to obtain through other methods. Although the application of optogenetics is still emerging in plant metabolic engineering, its power in dissecting complex neural circuits in neuroscience suggests immense potential for its future use in understanding plant specialized metabolism. uk.comfrontiersin.org
Development of Advanced Chemical Probes and Imaging Agents Based on this compound
The indole nucleus, the core structure of this compound, is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to numerous biological targets. mdpi.comnih.gov This makes the this compound framework an attractive starting point for developing advanced chemical probes and imaging agents.
By modifying the this compound structure—for example, by attaching fluorescent tags or reactive groups—researchers can create tools to visualize the localization of the alkaloid within plant cells or to identify its potential protein-binding partners. While research has focused more on developing probes from other alkaloids, the complex, rigid structure of the sarpagine-ajmaline family, including this compound, makes it an interesting candidate for creating highly specific probes. The development of such agents could help answer key questions about the transport and storage of these alkaloids within the plant.
Furthermore, creating "new-to-nature" analogs by feeding modified precursors into biosynthetic pathways reconstituted in heterologous hosts is a growing area of research. frontiersin.orgbiorxiv.org By supplying a modified tryptamine or a precursor to gardneral, it may be possible to generate novel probes based on the this compound scaffold, which could then be used for various cell biology and pharmacological studies.
Bridging Biosynthesis and Total Synthesis for Sustainable Access to this compound and Analogs
Producing this compound and its derivatives is challenging due to the low concentrations found in plants and the complexity of total chemical synthesis. mdpi.comccspublishing.org.cn A key future direction is the integration of biosynthetic knowledge with synthetic chemistry to create sustainable and scalable production platforms. nih.govresearchgate.net
Total Synthesis: Organic chemists have successfully achieved the total synthesis of related sarpagine (B1680780) and ajmaline alkaloids, including vinorine. researchgate.netuni-konstanz.denih.gov These routes, often involving many complex steps, provide access to the core molecular architecture and allow for the creation of unnatural analogs that are inaccessible through biology alone. dntb.gov.uaacs.org
Biosynthesis and Heterologous Expression: The elucidation of the biosynthetic pathway allows for the transfer of the responsible genes into microbial hosts like Saccharomyces cerevisiae (baker's yeast) or bacteria. anr.frnih.gov This "heterologous expression" approach aims to turn these microbes into cellular factories for producing valuable alkaloids. dntb.gov.uanih.gov Researchers have successfully engineered yeast to produce various MIAs, and recently, the entire ajmaline pathway was reconstituted in yeast. dntb.gov.uanih.govnih.gov
Chemoenzymatic Synthesis: The most powerful approach often lies in combining these two fields. Specific enzymes from the biosynthetic pathway can be used as biocatalysts to perform difficult chemical transformations with high stereo- and regioselectivity, which are often challenging to achieve through traditional chemistry. nih.gov For example, vinorine synthase could be used on a synthetically prepared substrate to efficiently produce this compound. researchgate.net This chemoenzymatic strategy can significantly shorten synthetic routes, improve yields, and facilitate the creation of a diverse library of alkaloid analogs for drug discovery and other applications. ccspublishing.org.cnsioc-journal.cn This convergence of disciplines is paving the way for sustainable access to complex molecules like this compound, moving production from slow-growing plants to controlled bioreactors. anr.fr
Q & A
Basic Research Questions
Q. What is the biosynthetic role of 11-Methoxy-vinorine in the ajmaline pathway, and how is its formation experimentally validated?
- Methodological Answer : this compound is a key intermediate in the monoterpenoid indole alkaloid (MIA) pathway leading to ajmaline. Its formation is catalyzed by vinorine synthase (EC 2.3.1.160), which transfers an acetyl group from acetyl-CoA to 16-epi-vellosimine. Experimental validation involves:
- Functional cloning : Isolation of vinorine synthase cDNA from Rauvolfia serpentina and heterologous expression in E. coli to confirm enzymatic activity .
- Radioisotope labeling : Tracking acetyl group transfer via -acetyl-CoA incorporation assays to verify reaction reversibility .
Q. What experimental techniques are critical for isolating and characterizing this compound in plant extracts?
- Methodological Answer :
- Chromatographic separation : Use of HPLC or GC-MS with alkaloid-specific columns (e.g., C18 reverse-phase) to isolate this compound from complex plant matrices .
- Structural elucidation : NMR (e.g., , , and 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm molecular structure and methoxy group positioning .
Advanced Research Questions
Q. How does the structural conformation of vinorine synthase influence substrate specificity for this compound synthesis?
- Methodological Answer :
- X-ray crystallography : The 2.6-Å resolution structure of vinorine synthase (PDB ID: 2BGH) reveals a two-domain architecture with a catalytic channel. Key residues (e.g., His160 in the HXXXD motif) act as a general base for acetyl transfer. Mutagenesis studies (e.g., H160A substitution) disrupt catalytic activity, confirming mechanistic roles .
- Docking simulations : Molecular modeling of 16-epi-vellosimine and acetyl-CoA into the enzyme’s active site identifies steric constraints favoring methoxy-group retention in the product .
Q. What contradictions exist in proposed biosynthetic pathways involving this compound, and how can they be resolved?
- Methodological Answer :
- Pathway ambiguity : Early studies suggest vomilenine → this compound → ajmaline, but isotope dilution assays reveal competing routes (e.g., direct oxidation of vomilenine to polyneuridine aldehyde).
- Resolution strategies :
- Knockout mutants : Silencing vinorine synthase in Rauvolfia cell cultures to observe accumulation of alternative intermediates .
- Enzyme kinetics : Comparative measurements for vinorine synthase with different substrates to quantify pathway flux .
Q. How can researchers design experiments to distinguish between acetyl-CoA-dependent and CoA-dependent reversibility in vinorine synthase activity?
- Methodological Answer :
- Substrate titration : Varying acetyl-CoA/CoA ratios in vitro while monitoring this compound formation via LC-MS.
- Isothermal titration calorimetry (ITC) : Quantify binding affinities of acetyl-CoA vs. CoA to vinorine synthase to determine thermodynamic drivers of reversibility .
Methodological Frameworks for Addressing Contradictions
Q. What systematic review criteria apply when synthesizing conflicting data on this compound biosynthesis?
- Methodological Answer :
- PRISMA guidelines : Define inclusion/exclusion criteria (e.g., studies using isotopic labeling or recombinant enzymes) and assess bias via risk-of-bias tools (e.g., ROBINS-I) .
- Scoping review framework : Map evidence gaps (e.g., lack of in planta kinetic data) and prioritize experimental replication using standardized protocols (e.g., AJEV’s materials/methods guidelines) .
Q. How should researchers optimize experimental replication of this compound biosynthesis in non-model organisms?
- Methodological Answer :
- Protocol standardization : Adopt AJEV’s recommendations for reporting replications, equipment sources, and statistical thresholds (e.g., p < 0.05 with Bonferroni correction) .
- Negative controls : Include heat-denatured enzyme samples and solvent-only reactions to rule out non-enzymatic acetylation .
Data Analysis and Reporting Standards
Q. What statistical methods are appropriate for analyzing enzyme kinetics in this compound-related studies?
- Methodological Answer :
- Michaelis-Menten analysis : Nonlinear regression (e.g., GraphPad Prism) to derive and values. Report confidence intervals and values for model fit .
- Error propagation : Use standard error (SE) for triplicate assays and ANOVA for cross-experiment comparisons .
Q. How can researchers ensure ethical and reproducible reporting of this compound data?
- Methodological Answer :
- FAIR principles : Deposit raw NMR/LC-MS spectra in public repositories (e.g., MetaboLights) with unique identifiers.
- Author guidelines : Follow AJEV’s structured abstract format (hypothesis, methods, key findings) and declare funding sources to mitigate conflict-of-interest risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
